molecular formula C21H17N3O2S B586252 iCRT-14-d5 CAS No. 1795144-12-5

iCRT-14-d5

Katalognummer: B586252
CAS-Nummer: 1795144-12-5
Molekulargewicht: 380.477
InChI-Schlüssel: NCSHZXNGQYSKLR-CNCXFELZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

iCRT-14-d5 is a deuterated derivative of iCRT-14, a small molecule inhibitor known for its potential therapeutic applications. It is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of iCRT-14-d5 involves the incorporation of deuterium atoms into the molecular structure of iCRT-14. The general synthetic route includes:

    Starting Material: The synthesis begins with the preparation of the non-deuterated iCRT-14.

    Deuteration: The deuterium atoms are introduced through a series of chemical reactions, typically involving the use of deuterated reagents and solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: The laboratory-scale synthesis is scaled up to industrial levels, ensuring the consistency and purity of the final product.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity, isotopic enrichment, and overall quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

iCRT-14-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.

Wissenschaftliche Forschungsanwendungen

iCRT-14-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in cell biology research to investigate the role of the Wnt/β-catenin signaling pathway in various cellular processes.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, where the Wnt/β-catenin pathway is dysregulated.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway

Wirkmechanismus

iCRT-14-d5 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. The compound directly interacts with β-catenin, preventing its interaction with T-cell factor (TCF) and lymphoid enhancer-binding factor (LEF). This inhibition disrupts the transcriptional activity of β-catenin, leading to cell cycle arrest and reduced cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    iCRT-14: The non-deuterated parent compound, also an inhibitor of the Wnt/β-catenin pathway.

    IWR-1-endo: Another inhibitor of the Wnt/β-catenin pathway, but with a different mechanism of action.

    PRI-724: A small molecule that targets the interaction between β-catenin and CREB-binding protein (CBP), inhibiting Wnt signaling.

Uniqueness of iCRT-14-d5

This compound is unique due to the incorporation of deuterium atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This makes it a valuable tool in research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

1795144-12-5

Molekularformel

C21H17N3O2S

Molekulargewicht

380.477

IUPAC-Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-(2,3,4,5,6-pentadeuteriophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-/i3D,4D,5D,7D,8D

InChI-Schlüssel

NCSHZXNGQYSKLR-CNCXFELZSA-N

SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4

Synonyme

5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-(phenyl-d5)-2,4-thiazolidinedione;  iCRT 14-d5;  iCRT14-d5; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.